molecular formula C10H11ClN2 B6173488 2-(7-chloro-1H-indol-5-yl)ethan-1-amine CAS No. 887582-03-8

2-(7-chloro-1H-indol-5-yl)ethan-1-amine

Cat. No. B6173488
CAS RN: 887582-03-8
M. Wt: 194.7
InChI Key:
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Description

“2-(7-chloro-1H-indol-5-yl)ethan-1-amine” is a compound that contains an indole core, which is a prevalent moiety in many natural and synthetic compounds . It is structurally similar to tryptophan, an amino acid, but lacks a carboxyl group . It is believed to act as a neurotransmitter or neuromodulator in the mammalian brain .


Synthesis Analysis

The synthesis of indole derivatives, such as “2-(7-chloro-1H-indol-5-yl)ethan-1-amine”, has been a topic of interest in recent years due to their biological activity and presence in natural products and drugs . The construction of indoles as a moiety in selected alkaloids has been highlighted in various studies .


Molecular Structure Analysis

The molecular structure of “2-(7-chloro-1H-indol-5-yl)ethan-1-amine” includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The compound also contains a chlorine atom at the 7th position and an ethan-1-amine group attached to the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “2-(7-chloro-1H-indol-5-yl)ethan-1-amine”, its molecular weight is 231.12 .

Safety and Hazards

The compound “2-(7-chloro-1H-indol-5-yl)ethan-1-amine” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-(7-chloro-1H-indol-5-yl)ethan-1-amine” and similar compounds could involve further exploration of their synthesis, biological activity, and potential applications. Given their presence in a variety of natural products and drugs, these compounds are likely to continue to be a focus of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(7-chloro-1H-indol-5-yl)ethan-1-amine involves the reaction of 7-chloro-1H-indole with ethylene oxide followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then acylated with acetic anhydride to yield the final product.", "Starting Materials": ["7-chloro-1H-indole", "ethylene oxide", "sodium borohydride", "acetic anhydride", "anhydrous THF", "anhydrous diethyl ether", "anhydrous sodium sulfate", "magnesium sulfate", "sodium chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["Step 1: 7-chloro-1H-indole is dissolved in anhydrous THF and cooled to 0°C. Ethylene oxide is added dropwise to the reaction mixture and stirred for 2 hours at room temperature.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred for 2 hours at room temperature. The reaction is quenched with water and extracted with anhydrous diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate.", "Step 3: The intermediate is dissolved in anhydrous THF and cooled to 0°C. Acetic anhydride is added dropwise to the reaction mixture and stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with water and extracted with anhydrous diethyl ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of anhydrous diethyl ether and hexanes as the eluent.", "Step 5: The purified product is dissolved in water and the pH is adjusted to 9 using sodium bicarbonate. The resulting solution is extracted with anhydrous diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product."]}

CAS RN

887582-03-8

Product Name

2-(7-chloro-1H-indol-5-yl)ethan-1-amine

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

94

Origin of Product

United States

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